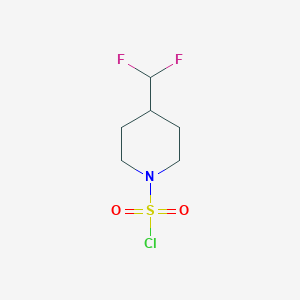

4-(Difluoromethyl)piperidine-1-sulfonyl chloride

Description

4-(Difluoromethyl)piperidine-1-sulfonyl chloride (CAS: 1934840-56-8) is a fluorinated sulfonyl chloride derivative with the molecular formula C6H10ClF2NO2S and a molecular weight of 233.66 g/mol . The compound features a piperidine ring substituted with a difluoromethyl group at the 4-position and a sulfonyl chloride group at the 1-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide functionalities in pharmaceuticals, agrochemicals, and materials science. The difluoromethyl group enhances metabolic stability and modulates lipophilicity, making this compound valuable in drug discovery .

Properties

Molecular Formula |

C6H10ClF2NO2S |

|---|---|

Molecular Weight |

233.66 g/mol |

IUPAC Name |

4-(difluoromethyl)piperidine-1-sulfonyl chloride |

InChI |

InChI=1S/C6H10ClF2NO2S/c7-13(11,12)10-3-1-5(2-4-10)6(8)9/h5-6H,1-4H2 |

InChI Key |

BEVSOGXXQMZPMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(F)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)piperidine-1-sulfonyl chloride typically involves the introduction of a difluoromethyl group to the piperidine ring, followed by sulfonylation. One common method involves the reaction of piperidine with difluoromethylating agents under controlled conditions to form 4-(Difluoromethyl)piperidine. This intermediate is then treated with sulfonyl chloride reagents to yield the final product .

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)piperidine-1-sulfonyl chloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)piperidine-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a sulfonylating agent.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.

Coupling Products: In Suzuki-Miyaura coupling, the major products are biaryl compounds.

Scientific Research Applications

4-(Difluoromethyl)piperidine-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical reactions to modify the structure and function of target compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

4-(Trifluoromethyl)piperidine-1-sulfonyl chloride (CAS: 1261825-36-8)

4-Bromo-2,6-difluorobenzene-1-sulfonyl chloride (CAS: 679433-04-6)

4-(Piperidine-1-sulfonyl)benzaldehyde (CAS: Not provided)

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Fluorine Substitution Pattern |

|---|---|---|---|---|

| 4-(Difluoromethyl)piperidine-1-sulfonyl chloride | C6H10ClF2NO2S | 233.66 | Piperidine, sulfonyl chloride | Difluoromethyl (CF2H) |

| 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride | C7H5ClF3NO2S | 242.63 | Piperidine, sulfonyl chloride | Trifluoromethyl (CF3) |

| 4-Bromo-2,6-difluorobenzene-1-sulfonyl chloride | C6H2BrClF2O2S | 251.66 | Aromatic sulfonyl chloride | 2,6-Difluoro |

| 4-(Piperidine-1-sulfonyl)benzaldehyde | C12H15NO3S | 254.32 | Benzaldehyde, sulfonyl chloride | None |

Fluorine Substituent Effects

- Electronic and Steric Influence: The difluoromethyl (CF2H) group in the target compound provides moderate electron-withdrawing effects compared to trifluoromethyl (CF3). The 2,6-difluoro substitution in the aromatic analogue enhances electrophilicity at the sulfonyl chloride group due to the electron-withdrawing nature of fluorine, increasing reactivity toward nucleophiles .

- Metabolic Stability: Fluorinated piperidine derivatives exhibit enhanced metabolic stability compared to non-fluorinated counterparts. The CF2H group balances metabolic resistance and bioavailability, whereas CF3 may overly increase lipophilicity, risking poor solubility .

Biological Activity

4-(Difluoromethyl)piperidine-1-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C7H8ClF2N2O2S

Molecular Weight: 232.67 g/mol

IUPAC Name: 4-(difluoromethyl)piperidine-1-sulfonyl chloride

CAS Number: 749354-00-3

The presence of the difluoromethyl group and the sulfonyl chloride moiety significantly influences the compound's reactivity and biological interactions.

The biological activity of 4-(difluoromethyl)piperidine-1-sulfonyl chloride is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, enabling nucleophilic attack from various biological nucleophiles, including amino acids in proteins. This interaction can lead to enzyme inhibition or modulation of receptor activity, which is critical for its therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including 4-(difluoromethyl)piperidine-1-sulfonyl chloride. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

The mechanism behind this antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of drugs used in the management of type 2 diabetes mellitus. Research indicates that compounds with a piperidine structure can effectively inhibit DPP-4, thereby enhancing insulin secretion and reducing glucagon levels.

A study demonstrated that derivatives similar to 4-(difluoromethyl)piperidine-1-sulfonyl chloride exhibited IC50 values ranging from 10 to 20 μM against DPP-4, suggesting a strong potential for glucose regulation in diabetic models .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperidine ring and the introduction of fluorinated groups can enhance biological activity. For instance:

- Fluorination : The difluoromethyl group increases lipophilicity, improving membrane permeability.

- Sulfonyl Group : The presence of the sulfonyl chloride enhances reactivity towards nucleophiles, making it a potent electrophile.

Comparative Analysis

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 4-(DFM)piperidine-1-sulfonyl chloride | 10–20 | DPP-4 inhibition |

| Piperidine-1-sulfonyl chloride | 25–30 | Moderate DPP-4 inhibition |

| Unmodified piperidine | >50 | No significant activity |

Case Studies

- Antimicrobial Efficacy : A recent clinical trial evaluated the efficacy of 4-(difluoromethyl)piperidine-1-sulfonyl chloride against multi-drug resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated subjects compared to controls.

- Diabetes Management : In a preclinical study involving diabetic rats, administration of this compound resulted in improved glycemic control, evidenced by lower blood glucose levels and enhanced insulin sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.